2,7-dichloro-4,8-dimethylquinoline
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Overview
Description
2,7-Dichloro-4,8-dimethylquinoline is an organic compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at positions 2 and 7, and two methyl groups at positions 4 and 8 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dichloro-4,8-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the condensation of 3-chloroaniline with diethyl oxalate, followed by cyclization and chlorination, can yield the desired compound. The reaction typically involves heating the mixture in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Electrophilic Substitution: The methyl groups on the quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives with altered oxidation states.
Scientific Research Applications
2,7-Dichloro-4,8-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2,7-dichloro-4,8-dimethylquinoline involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or bind to receptors, thereby modulating biological processes. For instance, in antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but lacks the methyl groups at positions 4 and 8.
2,4-Dichloroquinoline: Differs in the position of chlorine atoms on the quinoline ring.
2,7-Dichloroquinoline: Lacks the methyl groups at positions 4 and 8.
Uniqueness
2,7-Dichloro-4,8-dimethylquinoline is unique due to the presence of both chlorine and methyl substituents, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,7-dichloro-4,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVDASRXQFAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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